Cas no 874817-93-3 (2-chloro-3-iodobenzoic acid)

2-chloro-3-iodobenzoic acid structure
2-chloro-3-iodobenzoic acid structure
商品名:2-chloro-3-iodobenzoic acid
CAS番号:874817-93-3
MF:C7H4ClIO2
メガワット:282.462933540344
MDL:MFCD06808822
CID:2121969
PubChem ID:23431859

2-chloro-3-iodobenzoic acid 化学的及び物理的性質

名前と識別子

    • 2-chloro-3-iodobenzoic acid
    • 2-Chloro-3-iodobenzoic acid (ACI)
    • 874817-93-3
    • CL9584
    • AS-46410
    • AKOS022182697
    • SCHEMBL2409184
    • SB74677
    • MFCD06808822
    • CS-0102026
    • DA-01805
    • SY240059
    • RHDAGVGRAVWMOP-UHFFFAOYSA-N
    • 2-Chloro-3-iodobenzoicacid
    • MDL: MFCD06808822
    • インチ: 1S/C7H4ClIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11)
    • InChIKey: RHDAGVGRAVWMOP-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(Cl)=C(I)C=CC=1)O

計算された属性

  • せいみつぶんしりょう: 281.89445g/mol
  • どういたいしつりょう: 281.89445g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 163
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 37.3Ų

2-chloro-3-iodobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC0649-1G
2-chloro-3-iodobenzoic acid
874817-93-3 95%
1g
¥ 547.00 2023-04-13
eNovation Chemicals LLC
Y1054443-5g
2-Chloro-3-iodobenzoic acid
874817-93-3 95+%
5g
$225 2024-06-07
TRC
C277940-250mg
2-Chloro-3-iodobenzoic acid
874817-93-3
250mg
$ 205.00 2022-04-01
TRC
C277940-1000mg
2-Chloro-3-iodobenzoic acid
874817-93-3
1g
$ 540.00 2022-04-01
1PlusChem
1P003ATQ-250mg
2-Chloro-3-iodobenzoic acid
874817-93-3 95%
250mg
$26.00 2024-04-20
1PlusChem
1P003ATQ-1g
2-Chloro-3-iodobenzoic acid
874817-93-3 95%
1g
$78.00 2024-04-20
Aaron
AR003B22-100mg
2-chloro-3-iodobenzoic acid
874817-93-3 95%
100mg
$9.00 2025-02-11
Ambeed
A550222-250mg
2-Chloro-3-iodobenzoic acid
874817-93-3 95%
250mg
$32.0 2025-02-28
A2B Chem LLC
AB53198-250mg
2-Chloro-3-iodobenzoic acid
874817-93-3 95%
250mg
$24.00 2024-04-19
A2B Chem LLC
AB53198-100mg
2-Chloro-3-iodobenzoic acid
874817-93-3 95%
100mg
$16.00 2024-04-19

2-chloro-3-iodobenzoic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -78 °C
1.2 cooled; 0.5 h, rt
リファレンス
Synthesis, antimosquito activities, photodegradation, and toxic assessment of novel pyrethroids containing 2-chlorobiphenyl and 2-chlorophenylpyridine
Yang, Yang; et al, Pest Management Science, 2021, 77(6), 2773-2784

2-chloro-3-iodobenzoic acid Raw materials

2-chloro-3-iodobenzoic acid Preparation Products

2-chloro-3-iodobenzoic acid 関連文献

  • 1. XXIII.—Derivatives of multivalent iodine. Part II. Action of heat on p-iodoacetophenone dichloride, p-iodoacetanilide dichloride, and on the dichlorides derived from o-, m-, and p-iodotoluene
    William Caldwell,Emil Alphonse Werner J. Chem. Soc. Trans. 1907 91 240

2-chloro-3-iodobenzoic acidに関する追加情報

Recent Advances in the Application of 2-Chloro-3-Iodobenzoic Acid (CAS: 874817-93-3) in Chemical Biology and Pharmaceutical Research

2-Chloro-3-iodobenzoic acid (CAS: 874817-93-3) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique reactivity and structural properties. Recent studies have highlighted its potential in the synthesis of novel bioactive compounds, particularly in the development of targeted therapies and diagnostic agents. This research brief consolidates the latest findings on the applications and mechanistic insights of this compound, providing a comprehensive overview for professionals in the field.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-chloro-3-iodobenzoic acid as a key intermediate in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). The researchers utilized its halogen-rich structure to facilitate selective cross-coupling reactions, enabling the rapid assembly of diverse compound libraries. The resulting inhibitors showed promising activity against oncogenic targets, with IC50 values in the low micromolar range.

In parallel research, the compound's potential in radiopharmaceutical development has been explored. The iodine moiety in 2-chloro-3-iodobenzoic acid allows for straightforward radioiodination, making it attractive for PET tracer development. A recent Nature Communications paper reported its incorporation into novel imaging agents for neurodegenerative diseases, demonstrating improved blood-brain barrier penetration compared to previous generations of diagnostic compounds.

The compound's unique electronic properties have also been leveraged in materials science applications. A 2024 ACS Applied Materials & Interfaces publication detailed its use as a dopant in organic semiconductors, where it was found to significantly enhance charge transport properties. This interdisciplinary application suggests broader potential for 874817-93-3 beyond traditional pharmaceutical uses.

Mechanistic studies have provided deeper insights into the compound's reactivity patterns. Quantum chemical calculations published in Physical Chemistry Chemical Physics revealed that the ortho-substitution pattern creates distinct electronic effects that influence both its acidity and subsequent derivatization pathways. These findings are informing more efficient synthetic strategies for its utilization in complex molecule construction.

From a safety and ADME perspective, recent toxicological evaluations (Journal of Pharmaceutical Sciences, 2023) indicate that 2-chloro-3-iodobenzoic acid exhibits favorable pharmacokinetic profiles when incorporated into prodrug designs. The studies noted its metabolic stability and controlled release characteristics in various biological matrices, supporting its continued development in drug discovery programs.

The compound has also found applications in chemical biology tool development. A Cell Chemical Biology report highlighted its use in creating activity-based probes for studying enzyme mechanisms, particularly in the context of inflammatory pathways. The probes demonstrated exceptional selectivity due to the steric and electronic properties imparted by the chloro and iodo substituents.

Looking forward, several research groups are exploring the compound's potential in nucleic acid therapeutics. Preliminary results presented at the 2024 American Chemical Society meeting suggest that derivatives of 874817-93-3 can enhance the delivery and stability of oligonucleotide-based drugs, addressing key challenges in this rapidly growing therapeutic area.

In conclusion, 2-chloro-3-iodobenzoic acid (CAS: 874817-93-3) continues to demonstrate remarkable versatility across multiple research domains. Its unique structural features enable diverse applications ranging from drug discovery to materials science, supported by an expanding body of mechanistic understanding. As synthetic methodologies advance and interdisciplinary applications grow, this compound is poised to remain a valuable tool in chemical biology and pharmaceutical innovation.

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